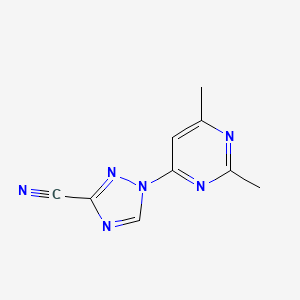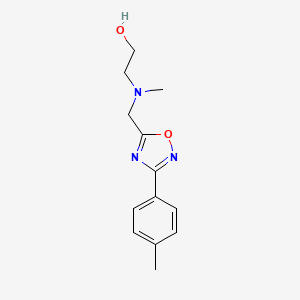
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tolyl group, and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The tolyl group is introduced via electrophilic aromatic substitution reactions, and the ethanolamine moiety is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the formation of byproducts. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the tolyl ring .
Aplicaciones Científicas De Investigación
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The tolyl group may enhance the compound’s binding affinity to certain targets, while the ethanolamine moiety can facilitate its solubility and transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methyl((3-(p-tolyl)-1,2,4-triazol-5-yl)methyl)amino)ethan-1-ol: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-(Methyl((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)methyl)amino)ethan-1-ol: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, while the tolyl group enhances its aromatic character and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-[methyl-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C13H17N3O2/c1-10-3-5-11(6-4-10)13-14-12(18-15-13)9-16(2)7-8-17/h3-6,17H,7-9H2,1-2H3 |
Clave InChI |
PQUGGMVLIXSDDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)
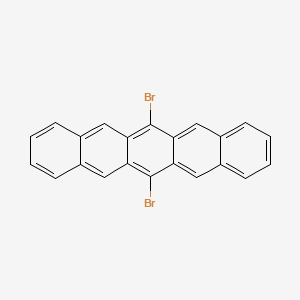
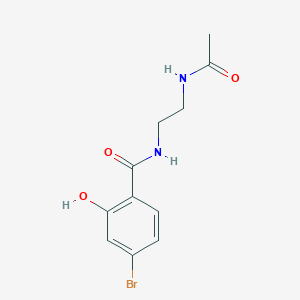
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
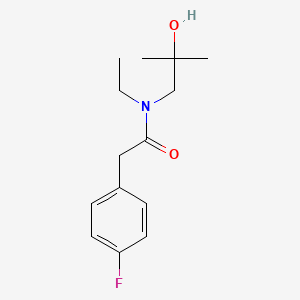
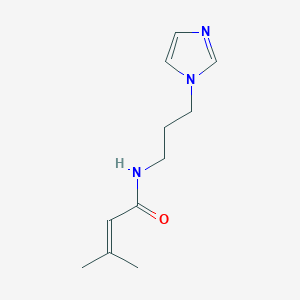
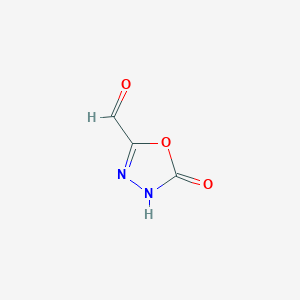
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
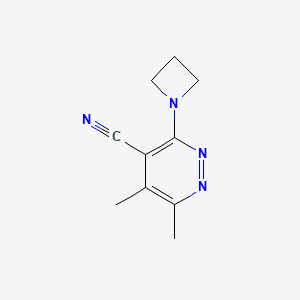
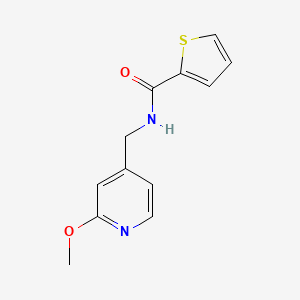
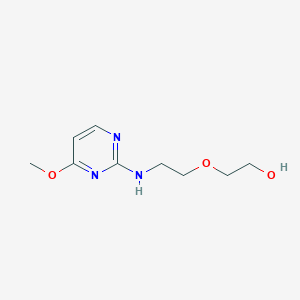
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
